molecular formula C18H25NO4 B11531657 2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid

2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B11531657
M. Wt: 319.4 g/mol
InChI Key: MHUFBSHKGRBQKW-UHFFFAOYSA-N
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Description

2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a butoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 4-butoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid
  • 2-[(4-ethoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid
  • 2-[(4-propoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid

Uniqueness

2-[(4-butoxyanilino)carbonyl]-1-cyclohexanecarboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered solubility, binding affinity, or metabolic stability.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4-butoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-2-3-12-23-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18(21)22/h8-11,15-16H,2-7,12H2,1H3,(H,19,20)(H,21,22)

InChI Key

MHUFBSHKGRBQKW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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